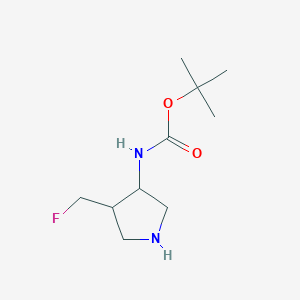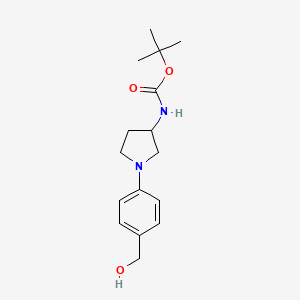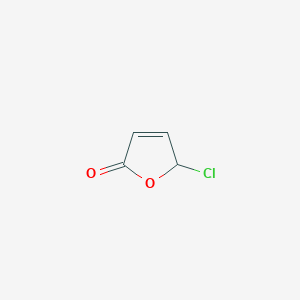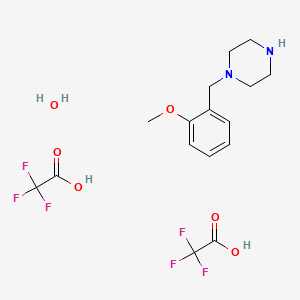
1-(2-Methoxybenzyl)piperazine bis(trifluoroacetate) hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxybenzyl)piperazine bis(trifluoroacetate) hydrate is a chemical compound with the molecular formula C12H18N2O.2C2HF3O2.H2O. It is a salt formed by the combination of 1-(2-methoxybenzyl)piperazine and trifluoroacetic acid, with water of hydration. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxybenzyl)piperazine bis(trifluoroacetate) hydrate typically involves the reaction of 1-(2-methoxybenzyl)piperazine with trifluoroacetic acid. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, under controlled temperature and pressure conditions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxybenzyl)piperazine bis(trifluoroacetate) hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles; conditions depend on the specific nucleophile used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2-Methoxybenzyl)piperazine bis(trifluoroacetate) hydrate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-methoxybenzyl)piperazine bis(trifluoroacetate) hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of the study. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxybenzyl)piperazine trifluoroacetate
- 1-(2-Methoxybenzoyl)piperazine trifluoroacetate
- Piperazinium bis(trifluoroacetate)
Uniqueness
1-(2-Methoxybenzyl)piperazine bis(trifluoroacetate) hydrate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C16H22F6N2O6 |
|---|---|
Molecular Weight |
452.35 g/mol |
IUPAC Name |
1-[(2-methoxyphenyl)methyl]piperazine;2,2,2-trifluoroacetic acid;hydrate |
InChI |
InChI=1S/C12H18N2O.2C2HF3O2.H2O/c1-15-12-5-3-2-4-11(12)10-14-8-6-13-7-9-14;2*3-2(4,5)1(6)7;/h2-5,13H,6-10H2,1H3;2*(H,6,7);1H2 |
InChI Key |
DZYGADBKHJHQNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2CCNCC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


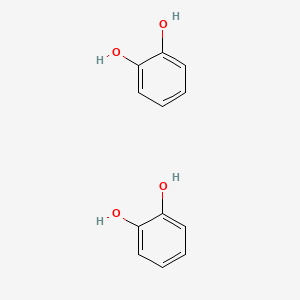

![7-(4-Bromophenyl)-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12446824.png)
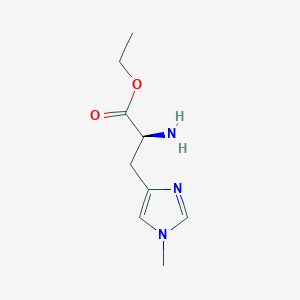



![N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12446844.png)
![(3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B12446850.png)
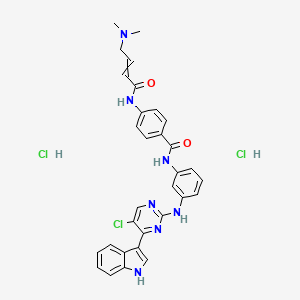
![7-Chloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B12446867.png)
